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Compound of Interest

Compound Name: C333H

cat. No.: B606446

An In-Depth Technical Guide on the Pharmacology and Toxicology of ITI-333

Disclaimer: This document provides a comprehensive overview of the publicly available data on
ITI-333. The initial query for "C333H" yielded no results, and it is strongly presumed that this
was a typographical error for ITI-333, the subject of this guide. This whitepaper is intended for
researchers, scientists, and drug development professionals.

Executive Summary

ITI-333 is a novel, orally bioavailable small molecule in development for the treatment of
substance use disorders, particularly opioid use disorder (OUD), as well as psychiatric
comorbidities and pain.[1][2] It possesses a unique pharmacological profile, acting as a potent
antagonist at serotonin 5-HT2A receptors and a biased, partial agonist at p-opioid (MOP)
receptors.[1][2][3] This dual mechanism is designed to address symptoms of drug withdrawal,
mitigate dysphoria, and reduce the risk of relapse, while exhibiting a favorable safety profile
with low abuse potential.[1][2][3] Preclinical studies have demonstrated its efficacy in animal
models of opioid withdrawal and reinstatement, and it has advanced to Phase 1 clinical trials in
healthy volunteers.[3][4][5]

Pharmacology
Mechanism of Action

ITI-333's therapeutic potential stems from its multi-receptor engagement. It is a potent 5-HT2A
receptor antagonist and a biased partial agonist at the p-opioid receptor (MOR).[1][2][3]
Additionally, it shows lesser antagonist activity at adrenergic alA and dopamine D1 receptors.
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[1][3] The biased agonism at the MOR is characterized by a lack of 3-arrestin recruitment, a
pathway associated with some of the adverse effects of conventional opioids.[1][3]

Pharmacodynamics

In vitro studies have characterized 1TI-333's high-affinity binding to its primary targets.[1][3][6]
In vivo, it has been shown to block 5-HT2A receptor-mediated behaviors, such as head
twitches in mice.[1][3] Its activity at the p-opioid receptor is demonstrated by its naloxone-
sensitive analgesic effects.[1][3] Furthermore, ITI-333 has been shown to suppress the somatic
signs of naloxone-precipitated oxycodone withdrawal in mice and reduce heroin cue-induced
reinstatement in rats, without showing signs of tolerance or physical dependence after chronic
administration.[1][3]

Pharmacokinetics

ITI-333 is described as an orally bioavailable compound.[6] Phase 1 clinical trials have been
initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers through
single and multiple ascending dose studies.[4][5] Detailed quantitative data from these studies
are not yet publicly available.

Toxicology and Safety Profile

Preclinical safety studies indicate that ITI-333 has a low potential for abuse.[4] In animal
models, it was not intravenously self-administered by heroin-maintained rats or rhesus
monkeys.[1][3] Acutely, ITI-333 did not impair gastrointestinal or pulmonary function in rats.[1]
[3] Chronic dosing in rats did not appear to induce tolerance or physical dependence.[1][3]

Data Presentation
Table 1: In Vitro Receptor Binding and Functional
Activity of ITI-333
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Receptor Assay Type Species Value Unit Reference
Binding
5-HT2A o ] Human 8 nM [1][3]
Affinity (Ki)
-Opioid Bindin
H=p o J ) Human 11 nM [11[3]
(MOP) Affinity (Ki)
Adrenergic Binding
o ) Human 28 nM [11[3]
alA Affinity (Ki)
) Binding
Dopamine D1 o ] Human 50 nM [1][3]
Affinity (Ki)
o Antagonist
p-Opioid o
Activity Human 641.5 nM
(MOP)
(IC50)
-Opioid Antagonist
H=p 9 Human 71.4 nM
(MOP) Activity (KB)

Table 2: In Vivo Pharmacological Effects of ITI-333

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/380371389_Pharmacologic_profile_of_ITI-333_a_novel_molecule_for_treatment_of_substance_use_disorders
https://www.withpower.com/trial/phase-1-healthy-subjects-hs-6-2022-5178d
https://www.researchgate.net/publication/380371389_Pharmacologic_profile_of_ITI-333_a_novel_molecule_for_treatment_of_substance_use_disorders
https://www.withpower.com/trial/phase-1-healthy-subjects-hs-6-2022-5178d
https://www.researchgate.net/publication/380371389_Pharmacologic_profile_of_ITI-333_a_novel_molecule_for_treatment_of_substance_use_disorders
https://www.withpower.com/trial/phase-1-healthy-subjects-hs-6-2022-5178d
https://www.researchgate.net/publication/380371389_Pharmacologic_profile_of_ITI-333_a_novel_molecule_for_treatment_of_substance_use_disorders
https://www.withpower.com/trial/phase-1-healthy-subjects-hs-6-2022-5178d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Animal Model Effect Species Key Findings Reference
o Heroin cue- Suppressed
Opioid ] )
) induced Rat reinstatement [11[3]
Reinstatement ) _
reinstatement responding
Naloxone-
o . Suppressed
Opioid precipitated o
] Mouse somatic signs of [11[3]
Withdrawal oxycodone )
) withdrawal
withdrawal
Naloxone- o ]
) - Elicited analgesic
Analgesia sensitive Mouse [1][3]
) effects
analgesia
5-HT2A Blocked 5-HT2A
Receptor- Head twitch receptor-
' Mouse _ [1][3]
Mediated response mediated head
Behavior twitch
Blocked MOP
MOP Receptor-
) Motor receptor-
Mediated o Mouse ) [11[3]
) hyperactivity mediated motor
Behavior o
hyperactivity
S Intravenous self- Rat, Rhesus Not self-
Abuse Liability o ] o [1][3]
administration Monkey administered

Experimental Protocols

Detailed, proprietary experimental protocols are not publicly available. The following are
summaries of the methodologies as described in the cited literature.

Receptor Binding Assays

Cell-based assays were utilized to determine the receptor binding and intrinsic efficacy of ITI-
333.[1][3] These assays typically involve the use of cell lines recombinantly expressing the
target receptors. The binding affinity is determined by measuring the displacement of a
radiolabeled ligand by increasing concentrations of the test compound (ITI-333). Functional
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activity, such as agonism or antagonism, is assessed by measuring downstream signaling
events, for example, changes in intracellular calcium or cyclic AMP (CAMP) levels.[3]

Animal Models of Opioid Withdrawal and Relapse

Animal models were employed to evaluate the in vivo efficacy of ITI-333.[1][3] For opioid
withdrawal studies, animals are made physically dependent on an opioid, such as oxycodone.
Withdrawal is then precipitated by the administration of an opioid antagonist like naloxone, and
the somatic signs of withdrawal are observed and quantified. To assess the effects on relapse,
animal models of drug-seeking behavior, such as cue-induced reinstatement of heroin self-
administration, are used.[3]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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